molecular formula CH6ClN B1597297 Methylamine-14C, hydrochloride CAS No. 34460-70-3

Methylamine-14C, hydrochloride

Cat. No.: B1597297
CAS No.: 34460-70-3
M. Wt: 69.51 g/mol
InChI Key: NQMRYBIKMRVZLB-DEQYMQKBSA-N
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Description

Methylamine-14C, hydrochloride (CAS 593-51-1) is a carbon-14 labeled derivative of methylamine hydrochloride, with the molecular formula CH₅N·HCl and a molecular weight of 67.52 g/mol . The compound consists of a methyl group bonded to an amine, forming a hydrochloride salt. The incorporation of the radioactive carbon-14 isotope at the methyl position makes it a critical tool in tracer studies, enabling researchers to track metabolic pathways, chemical reactions, and environmental fate in pharmaceuticals, biochemistry, and environmental science . Its high solubility in polar solvents like water and ethanol enhances its utility in experimental settings .

Properties

CAS No.

34460-70-3

Molecular Formula

CH6ClN

Molecular Weight

69.51 g/mol

IUPAC Name

(114C)methanamine;hydrochloride

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+2;

InChI Key

NQMRYBIKMRVZLB-DEQYMQKBSA-N

SMILES

CN.Cl

Isomeric SMILES

[14CH3]N.Cl

Canonical SMILES

CN.Cl

Origin of Product

United States

Scientific Research Applications

Biochemical Research

Methylamine-14C is extensively used in studies involving metabolic pathways, particularly in amino acid metabolism and methanogenesis. It serves as a substrate for methanogenic microorganisms, allowing researchers to investigate the mechanisms of methane production in anaerobic environments.

Key Studies:

  • A study using female Wistar rats demonstrated that after intraperitoneal administration of 75 µg 14C-methylamine hydrochloride/kg body weight, approximately 14% of the radioactivity was excreted in urine within 24 hours, indicating its bioavailability and metabolism in vivo .
  • Research highlighted its role in the degradation of amino acids, where methylamine acts as a minor metabolite formed in liver microsomes .

Pharmacokinetics

The pharmacokinetic properties of methylamine-14C have been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetic Findings:

  • In F344 rats administered 18 µmol 14C-methylamine/kg body weight orally, the bioavailability was found to be 69%, with a total absorption rate of 93% .
  • The elimination half-life after intravenous injection was recorded at approximately 19.1 minutes, indicating rapid clearance from the bloodstream .

Toxicology Studies

Toxicological assessments have been conducted to evaluate the safety profile of methylamine-14C. Its corrosive nature necessitates careful handling and investigation into potential health risks associated with exposure.

Toxicity Insights:

  • Acute inhalation toxicity studies revealed respiratory distress and other systemic effects in animal models exposed to high concentrations of methylamine vapors .
  • The compound's corrosive properties were confirmed through dermal toxicity tests, indicating significant irritation potential at concentrations above 1% .

Data Tables

Application Area Details
Biochemical Research Role in amino acid metabolism and methanogenesis; substrate for microbial studies
Pharmacokinetics Bioavailability: 69%; Total absorption: 93%; Half-life: 19.1 minutes
Toxicology Respiratory distress observed; Corrosive nature confirmed; Skin irritation potential noted

Case Studies

  • Metabolism Study in Rats
    • In a controlled study, female Wistar rats were administered varying doses of methylamine-14C. The study aimed to assess urinary excretion patterns and metabolic transformation.
    • Results indicated significant metabolite formation and highlighted the importance of methylamine in biological systems.
  • Toxicological Assessment
    • A study focused on the inhalation toxicity of methylamine vapors demonstrated acute respiratory effects and systemic toxicity at elevated concentrations.
    • This research underlined the need for stringent safety measures when handling methylamine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylamine-14C, hydrochloride belongs to a broader class of amine hydrochlorides, which share structural similarities but exhibit distinct properties due to variations in alkyl/aryl substituents, ring systems, and isotopic labeling. Below is a detailed comparative analysis:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Profile
This compound CH₅N·HCl 67.52 Methyl group with ¹⁴C label Highly soluble in water, ethanol
Ethylamine hydrochloride C₂H₇N·HCl 81.55 Ethyl group (CH₂CH₃) High solubility, slightly lower than methylamine
(Cyclobutylmethyl)methylamine hydrochloride C₆H₁₄ClN 136.04 Cyclobutylmethyl substituent Moderate solubility in organic solvents
N-(Cyclopropylmethyl)cyclopropanamine hydrochloride C₇H₁₄ClN 148.65 Dual cyclopropyl groups Enhanced reactivity in ring-opening reactions
(1-Cyclohexylethyl)(methyl)amine hydrochloride C₉H₂₀ClN 178.72 Cyclohexylethyl substituent High lipophilicity, low water solubility

Key Observations:

  • Carbon Chain Length : Ethylamine hydrochloride’s additional carbon reduces polarity compared to methylamine, affecting solubility and reactivity in nucleophilic substitutions .
  • Cyclic Substituents : Cyclobutyl and cyclopropyl groups introduce ring strain, enhancing reactivity in ring-opening or cross-coupling reactions . Cyclohexyl groups, being bulkier, reduce solubility but improve selectivity in catalysis .
  • Isotopic Labeling: Methylamine-14C is unique in enabling radioactive tracing, unlike non-labeled analogs .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of methylamine-14C hydrochloride generally involves the reduction of a carbon-14 labeled precursor, such as nitromethane-14C, or the direct use of methylamine labeled on the methyl group with carbon-14. The process is followed by conversion into the hydrochloride salt to stabilize the compound for storage and use.

The key steps include:

These steps are conducted under controlled conditions with inert solvents, specific temperature ranges, and reaction times optimized for yield and purity.

Detailed Synthetic Routes

Reduction of Carbon-14 Labeled Nitromethane
  • Starting Material: Deuterated or carbon-14 labeled nitromethane
  • Catalysts: Zinc powder, magnesium powder, iron, or nickel
  • Solvent: Inert solvents such as tetrahydrofuran (THF) or methylene chloride
  • Conditions: Reaction temperatures from 0 °C to reflux (up to 80 °C), reaction times ranging from 0.1 to 24 hours
  • Outcome: Formation of methylamine-14C, which is then converted to the hydrochloride salt by treatment with hydrochloric acid

This method has been reported to yield methylamine-14C hydrochloride efficiently, with yields up to 90% in some optimized protocols.

Direct Synthesis via Methylamine-14C Salt Formation
  • The methylamine-14C obtained is reacted with hydrochloric acid (or other acids such as sulfuric, formic, or acetic acid) to form the corresponding hydrochloride salt.
  • The reaction is typically performed in anhydrous solvents like dichloromethane (DCM) or under reflux conditions for extended periods (up to 24-30 hours) to ensure complete conversion.
  • The product precipitates upon cooling and is isolated by filtration and washing with cold water.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Reduction of nitromethane-14C Zinc/Mg/Fe/Ni catalyst, inert solvent 0–80 0.1–24 Up to 90 Reaction under inert atmosphere, controlled temp
Formation of hydrochloride salt Reaction with HCl (6 N), reflux in sealed tube Reflux (~100) 24–30 85–92 Precipitation on cooling, filtration
Purification Washing with cold deionized water Ambient N/A N/A Removal of impurities, drying

Research Findings and Applications

  • Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine: Methylamine-14C hydrochloride serves as a precursor in the synthesis of radiolabeled tropine derivatives. Using a modified Robinson condensation, N-methyl-14C-tropine hydrochloride was synthesized with a 65% yield, followed by esterification to produce N-methyl-14C-atropine with a 45% yield based on methylamine-14C hydrochloride.

  • Reaction Optimization: Studies indicate that maintaining low temperatures (below 5 °C) during the addition of methylamine-14C to intermediates improves product purity and yield. Reaction times between 0.5 to 5 hours are generally sufficient for completion.

  • Purity and Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) and Thin Layer Chromatography (TLC) are commonly used to confirm the structure and purity of intermediates and final products.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Agent Solvent(s) Temp Range (°C) Time (h) Yield (%) Key Notes
Reduction of labeled nitromethane Nitromethane-14C Zn, Mg, Fe, Ni THF, Methylene chloride 0–80 0.1–24 Up to 90 Inert atmosphere, controlled temperature
Salt formation Methylamine-14C Hydrochloric acid (6 N) DCM, aqueous media Reflux (~100) 24–30 85–92 Precipitation on cooling, filtration and washing
Condensation for derivatives Methylamine-14C hydrochloride N,N’-carbonyldiimidazole, triphosgene DMF, DCM, ethyl acetate 0–80 0.5–48 65–92 Used in synthesis of labeled tropine and atropine

Q & A

Q. How is Methylamine-14C, hydrochloride synthesized and purified for isotopic labeling studies?

The synthesis of this compound typically involves isotopic substitution using 14C-labeled precursors. For example, 14C-labeled formaldehyde can react with ammonium chloride under controlled conditions to yield the labeled methylamine, followed by hydrochloric acid neutralization to form the hydrochloride salt . Purification methods include recrystallization in ethanol or methanol and thin-layer chromatography (TLC) to confirm purity, as described in synthetic workflows for related compounds . Isotopic integrity is verified via liquid scintillation counting (LSC) and high-resolution mass spectrometry (HRMS) to ensure >98% radiochemical purity.

Q. What critical handling and storage protocols ensure the stability and safety of this compound?

  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid contact with oxidizers (e.g., perchlorates, nitrates) and acids, which can trigger violent reactions .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Conduct regular leak checks for radioactive containment. Decontaminate spills with absorbent materials and 5% acetic acid solutions .

Q. Which analytical methods are recommended to confirm the identity and isotopic purity of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) and radioactive flow detectors for 14C quantification .
  • Spectroscopy : 1H/13C NMR to confirm molecular structure and isotopic labeling at the methyl group.
  • Isotopic Verification : Combustion analysis coupled with LSC to measure 14C activity and rule out isotopic dilution .

Advanced Questions

Q. How should metabolic tracing experiments using this compound be designed to minimize artifacts?

  • Dosing : Use tracer amounts (0.1–1.0 µCi/g in animal models) to avoid perturbing endogenous pathways .
  • Controls : Include unlabeled controls to distinguish background radiation and quenching agents (e.g., sodium azide) to halt metabolic activity post-sampling.
  • Detection : Employ autoradiography for spatial tracking in tissues or scintillation counting for quantitative analysis. Data normalization to protein content or cell count reduces variability .

Q. What steps resolve discrepancies in isotopic labeling efficiency during kinetic studies?

  • Synthesis Validation : Recheck the 14C incorporation step (e.g., via intermediate TLC analysis of the reaction mixture) .
  • Contamination Checks : Test reagents and equipment for cross-contamination using blank runs.
  • Instrument Calibration : Validate scintillation counters with certified 14C standards and recalibrate HPLC detectors using unlabeled methylamine as a reference .

Q. How can researchers optimize reaction conditions for this compound in complex biological systems?

  • pH Adjustment : Maintain pH 7–8 using phosphate buffers to prevent HCl liberation from the hydrochloride salt, which can denature proteins .
  • Solubility Enhancement : Use polar aprotic solvents (e.g., DMSO) or co-solvents like ethanol (≤10% v/v) to improve dissolution in aqueous media .
  • Competitive Inhibition Studies : Include excess unlabeled methylamine to assess non-specific binding in enzyme assays .

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